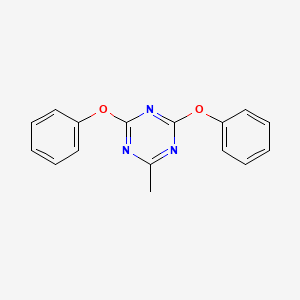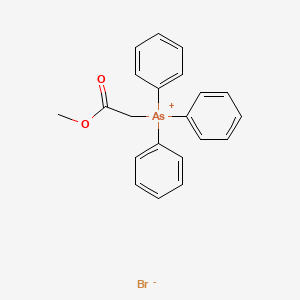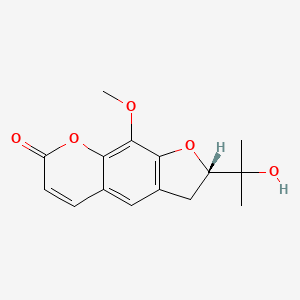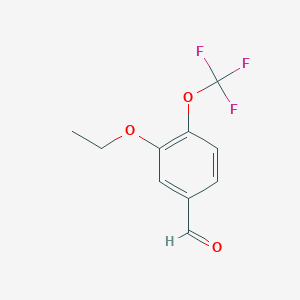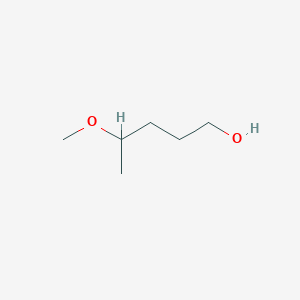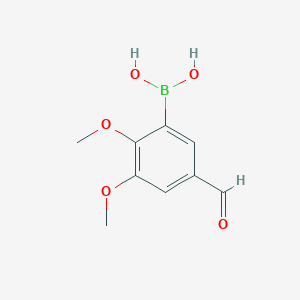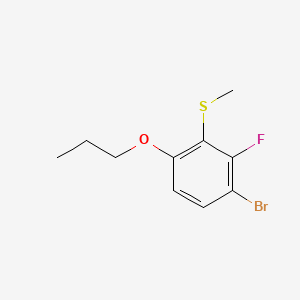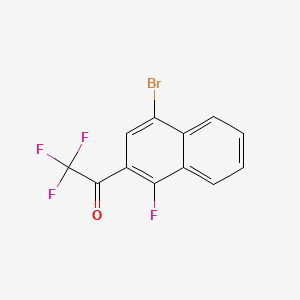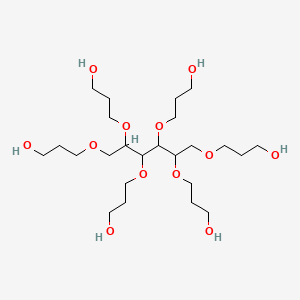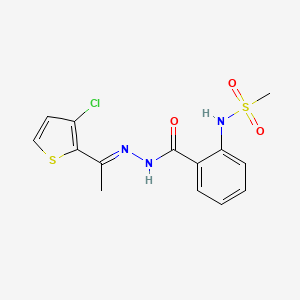
P2X receptor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P2X receptor-1 is a member of the P2X receptor family, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). These receptors are involved in various physiological processes, including neurotransmission, inflammation, and muscle contraction . This compound is primarily found in smooth muscle cells, platelets, and certain neurons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of P2X receptor-1 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell line, such as HEK293 cells. The cells are cultured under specific conditions to express the receptor, which is then purified using affinity chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the receptor is harvested and purified using high-throughput techniques. Advances in structural biology and cryo-electron microscopy have facilitated the large-scale production of this compound for research and therapeutic purposes .
Analyse Des Réactions Chimiques
Types of Reactions
P2X receptor-1 undergoes various chemical reactions, primarily involving its interaction with ATP. These reactions include:
Binding and Activation: ATP binds to the extracellular domain of this compound, causing a conformational change that opens the ion channel.
Desensitization: Prolonged exposure to ATP leads to receptor desensitization, where the receptor becomes less responsive to ATP.
Common Reagents and Conditions
ATP: The primary ligand for this compound.
Calcium and Sodium Ions: These ions flow through the open channel, leading to cellular depolarization.
Major Products Formed
The primary product of this compound activation is the influx of calcium and sodium ions, which triggers various downstream cellular responses .
Applications De Recherche Scientifique
P2X receptor-1 has numerous applications in scientific research:
Neuroscience: Studying the role of this compound in neurotransmission and pain perception.
Cardiovascular Research: Investigating its role in regulating vascular tone and blood pressure.
Immunology: Exploring its involvement in immune cell activation and inflammation.
Drug Development: Targeting this compound for therapeutic interventions in conditions like chronic pain, hypertension, and thrombosis.
Mécanisme D'action
P2X receptor-1 functions as a trimeric ligand-gated ion channel. Upon binding ATP, the receptor undergoes a conformational change that opens the ion channel, allowing the influx of calcium and sodium ions. This ion flow leads to cellular depolarization and activation of various intracellular signaling pathways . The receptor is involved in processes such as muscle contraction, neurotransmitter release, and immune cell activation .
Comparaison Avec Des Composés Similaires
P2X receptor-1 is part of the P2X receptor family, which includes seven subtypes (this compound to P2X receptor-7). Each subtype has unique properties and tissue distribution:
P2X receptor-2: Found in neurons and involved in neurotransmission.
P2X receptor-3: Primarily expressed in sensory neurons and associated with pain perception.
P2X receptor-4: Widely distributed and involved in various physiological processes.
P2X receptor-5: Less well-characterized but implicated in immune responses.
P2X receptor-6: Found in skeletal muscle and involved in muscle contraction.
P2X receptor-7: Known for its role in inflammation and immune responses.
This compound is unique in its high sensitivity to ATP and rapid desensitization, making it a critical target for therapeutic interventions in smooth muscle-related disorders and platelet function.
Propriétés
Formule moléculaire |
C14H14ClN3O3S2 |
|---|---|
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
N-[(E)-1-(3-chlorothiophen-2-yl)ethylideneamino]-2-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C14H14ClN3O3S2/c1-9(13-11(15)7-8-22-13)16-17-14(19)10-5-3-4-6-12(10)18-23(2,20)21/h3-8,18H,1-2H3,(H,17,19)/b16-9+ |
Clé InChI |
GEIXSYJZHXGYFG-CXUHLZMHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=C1NS(=O)(=O)C)/C2=C(C=CS2)Cl |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1NS(=O)(=O)C)C2=C(C=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


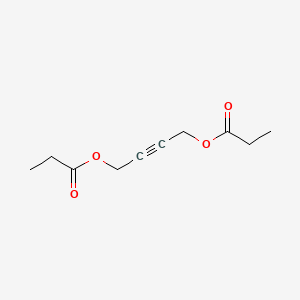
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
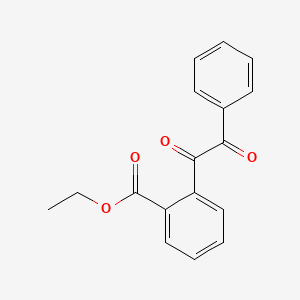
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
